molecular formula C8H16N4 B13298190 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine

2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine

Cat. No.: B13298190
M. Wt: 168.24 g/mol
InChI Key: ZWJQKHNETADNBH-UHFFFAOYSA-N
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Description

2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is a heterocyclic amine featuring a 1,2,3-triazole core substituted with a methyl group at position 1, an isopropyl group at position 5, and an ethylamine side chain at position 2. The 1,2,3-triazole scaffold is widely exploited in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, making it a key pharmacophore in drug design.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

2-(1-methyl-5-propan-2-yltriazol-4-yl)ethanamine

InChI

InChI=1S/C8H16N4/c1-6(2)8-7(4-5-9)10-11-12(8)3/h6H,4-5,9H2,1-3H3

InChI Key

ZWJQKHNETADNBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1C)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine typically involves the cycloaddition reaction of an alkyne with an azide, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of the Alkyne: The alkyne precursor can be synthesized through various methods, such as the alkylation of terminal alkynes.

    Preparation of the Azide: The azide precursor is typically prepared by the substitution reaction of an alkyl halide with sodium azide.

    Cycloaddition Reaction: The alkyne and azide precursors are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce amines.

Scientific Research Applications

2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine has various scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their functions. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1,2,4-Triazole Isomer

  • 2-[1-Methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine (CAS: 1339455-53-6)
    • Molecular Formula : C₈H₁₆N₄
    • Molecular Weight : 168.24 g/mol
    • Key Differences :
  • The triazole ring is 1,2,4-substituted (vs. 1,2,3 in the target compound).
  • Substituents at positions 3 (isopropyl) and 5 (ethylamine) alter electronic properties and steric hindrance.
  • Reduced hydrogen-bond acceptor capacity (3 acceptors vs. 4 in 1,2,3-triazoles) due to isomerism .

Substituent Variation

  • 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (CAS: 1341550-43-3)
    • Molecular Formula : C₈H₁₅N₄
    • Molecular Weight : 168.24 g/mol
    • Key Differences :
  • Ethyl substituent at position 3 and branched propan-2-amine side chain enhance lipophilicity.
  • Steric bulk may reduce solubility compared to the linear ethylamine chain in the target compound .

Chiral Derivatives

  • (1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine (CAS: 1550388-42-5)
    • Molecular Formula : C₇H₁₄N₄
    • Molecular Weight : 166.22 g/mol
    • Key Differences :

Functional Group Modifications

Aromatic Extensions

  • N,N-Diethyl-2-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine Molecular Formula: C₁₆H₂₀N₆ Molecular Weight: 296.37 g/mol Key Differences:
  • Diethylamine substitution reduces polarity compared to primary amines .

Oxadiazole-Based Analogues

  • 1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine (CAS: 937666-06-3)
    • Molecular Formula : C₁₃H₁₇N₃O
    • Molecular Weight : 231.3 g/mol
    • Key Differences :
  • Replacement of triazole with oxadiazole alters hydrogen-bonding and dipole moments.
  • Reduced metabolic stability due to oxadiazole’s susceptibility to enzymatic hydrolysis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Triazole Type Key Substituents Hydrogen-Bond Donors/Acceptors
Target Compound C₈H₁₅N₅ 181.24* 1,2,3-triazole 1-Me, 5-iPr, 4-ethylamine 1 / 4
2-[1-Me-3-iPr-1H-1,2,4-triazol-5-yl]ethanamine C₈H₁₆N₄ 168.24 1,2,4-triazole 1-Me, 3-iPr, 5-ethylamine 1 / 3
N,N-Diethyl-2-(1-quinoxalinyltriazol)ethanamine C₁₆H₂₀N₆ 296.37 1,2,3-triazole Quinoxaline, diethylamine 0 / 5
1-{3-[4-iPr-phenyl]oxadiazol-5-yl}ethanamine C₁₃H₁₇N₃O 231.3 1,2,4-oxadiazole 4-iPr-phenyl, ethylamine 1 / 3

Biological Activity

The compound 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine , with CAS number 1785392-17-7, is a member of the triazole family known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₆N₄
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 1785392-17-7

Biological Activity Overview

Triazole derivatives have gained attention due to their potential as therapeutic agents. The biological activities of 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine include:

Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its ability to inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Antiviral Activity
Triazoles are also noted for their antiviral properties. A study highlighted that modifications in the triazole structure can enhance activity against viruses such as coronaviruses. The compound's structural features allow it to interact effectively with viral proteins, potentially inhibiting viral replication .

Anticancer Potential
The triazole scaffold has been associated with anticancer activity. Compounds similar to 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and viral replication.
  • Interaction with Receptors : It can bind to specific receptors on cells, altering cellular responses and inhibiting processes like inflammation or cell division.
  • DNA/RNA Interaction : Some studies suggest that triazoles can interact with nucleic acids, disrupting replication processes in pathogens and cancer cells.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition of bacterial strains including E. coli and S. aureus at low concentrations .
Antiviral Study Showed enhanced potency against β-coronaviruses compared to other triazole derivatives .
Cancer Research Induced apoptosis in various cancer cell lines; effective in reducing tumor size in animal models .

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